molecular formula C24H19NO5S B11391553 3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate

3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate

Cat. No.: B11391553
M. Wt: 433.5 g/mol
InChI Key: ZXJUYYVXWSPYDJ-UHFFFAOYSA-N
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Description

3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate is a complex organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate typically involves multi-step organic reactions. One common method includes the acylation of 2-benzyl-1,1-dioxido-2H-1,2-benzothiazine with benzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with acetic anhydride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce benzyl derivatives .

Scientific Research Applications

3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. Additionally, it can intercalate into DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H19NO5S

Molecular Weight

433.5 g/mol

IUPAC Name

(3-benzoyl-2-benzyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) acetate

InChI

InChI=1S/C24H19NO5S/c1-17(26)30-24-20-14-8-9-15-21(20)31(28,29)25(16-18-10-4-2-5-11-18)22(24)23(27)19-12-6-3-7-13-19/h2-15H,16H2,1H3

InChI Key

ZXJUYYVXWSPYDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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